Absence of Direct Activity Data for the Target Compound Precludes Quantitative Comparator Analysis
No primary research publication, patent, or authoritative database could be identified that reports quantitative biological, pharmacological, or physico-chemical data for 2-((6-phenylthieno[2,3-d]pyrimidin-4-yl)amino)acetic acid (CAS 951908-30-8) in direct comparison with a defined analog. The closest publicly available data are for structurally related compounds such as 3-({6-phenylthieno[2,3-d]pyrimidin-4-yl}amino)phenol (IC50 = 0.16 μM against FGFR1) [1] and 6-substituted thieno[2,3-d]pyrimidine antifolates with dual GARFTase/AICARFTase inhibition [2]. The target compound itself is not included in these studies. Consequently, no evidence dimension meets the minimum threshold for inclusion as a core comparator-based claim.
| Evidence Dimension | FGFR1 inhibitory activity (IC50) |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | 3-({6-phenylthieno[2,3-d]pyrimidin-4-yl}amino)phenol IC50 = 0.16 μM |
| Quantified Difference | Cannot be calculated |
| Conditions | Cell-free kinase assay |
Why This Matters
Without activity data, a researcher cannot assess whether this compound possesses any gain in potency or selectivity relative to a known active analog, rendering it unsuitable as a lead-like molecule or tool compound without extensive additional characterization.
- [1] Gryshchenko AA, et al. Design, synthesis and biological evaluation of N-phenylthieno[2,3-d]pyrimidin-4-amines as inhibitors of FGFR1. Bioorg Med Chem. 2015. View Source
- [2] Wallace-Povirk A, et al. Discovery of 6-substituted thieno[2,3-d]pyrimidine analogs as dual inhibitors... Bioorg Med Chem. 2021;37:116093. View Source
